molecular formula C11H7ClO4 B3022596 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 1729-01-7

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No. B3022596
CAS RN: 1729-01-7
M. Wt: 238.62 g/mol
InChI Key: HEMOMFUKHGXJMF-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride is not directly discussed in the provided papers, but related compounds and their properties are examined.

Synthesis Analysis

The synthesis of related chromene compounds involves various methods. For instance, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was synthesized by a reported method using commercially available AR grade chemicals, followed by evaporation of an ethanol solution at room temperature . Another related compound, 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles, was synthesized in aqueous media using triethylbenzylammonium chloride as a catalyst . Additionally, novel N-(4-(8-methoxy-2-oxo-2H-chromene-3-yl) thiazol-2-yl) amide derivatives were synthesized through a solvent-free reaction involving 2-Hydroxy-3-methoxybenzaldehyde, Ethyl acetoacetate, and Piperidine catalyst, followed by a series of reactions including α-bromination and cyclization .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been studied using various techniques. For example, the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was determined using X-ray diffraction, revealing a monoclinic crystal system with specific lattice parameters . The crystal structure of another derivative, 1-(2-hydroxy-8-methoxy-2-methyl-2H-chromene-3-yl)ethanone, was also analyzed, showing intermolecular hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of chromene derivatives includes various transformations. For instance, the photolysis of methoxycarbonylsulfenyl chloride leads to the interconversion of conformers and decomposition to form OCS and CO molecules . The phenolic oxidation of certain precursors in the presence of phenyliodonium diacetate results in the formation of chromen-6-ones, which can be further reduced to chromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The planarity of the chromone system and the presence of substituents affect the compound's properties, such as solubility and stability . The crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

properties

IUPAC Name

8-methoxy-2-oxochromene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMOMFUKHGXJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride

Synthesis routes and methods

Procedure details

A mixture of 8-methoxycoumarin-3-carboxylic acid (0.66 g) and thionyl chloride (2.5 ml) was heated under reflux for one and half hours. Distilling off the excess thionyl chloride in vacuo gave 8-methoxycoumarin-3-carboxylic acid chloride. Reaction of this product with amoxycillin, 1.257 g, in the same manner as in example 16, yielded D(-)-α-(8-methoxycoumarin-3-carbonamido)-p-hydroxybenzylpenicillin (0.95 g), melting at 187°-9° C. (dec.).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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